molecular formula C15H26N2O B3887987 3-{[4-(dibutylamino)-2-butyn-1-yl]oxy}propanenitrile

3-{[4-(dibutylamino)-2-butyn-1-yl]oxy}propanenitrile

Cat. No. B3887987
M. Wt: 250.38 g/mol
InChI Key: XGWIHOFDUGIQPQ-UHFFFAOYSA-N
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Description

The compound “3-{[4-(dibutylamino)-2-butyn-1-yl]oxy}propanenitrile” is an organic compound containing a nitrile group (-CN), a dibutylamino group, and a propoxy group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of polarity due to the electronegative nitrogen and oxygen atoms, and regions of non-polarity due to the hydrocarbon chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid or liquid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not known for this compound without specific study or research .

Future Directions

The future research directions for this compound would depend on its potential applications, which are not known without further study .

properties

IUPAC Name

3-[4-(dibutylamino)but-2-ynoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-5-11-17(12-6-4-2)13-7-8-14-18-15-9-10-16/h3-6,9,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIHOFDUGIQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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